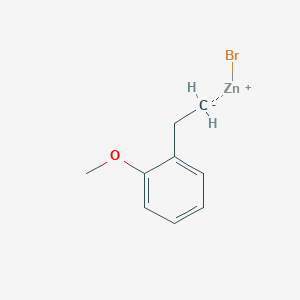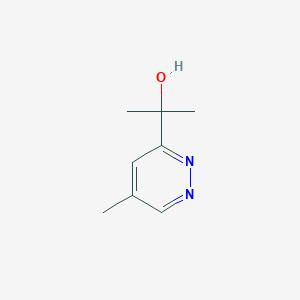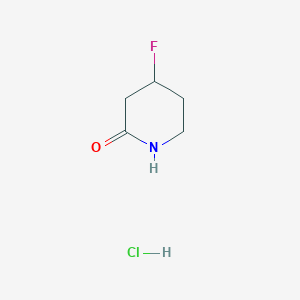![molecular formula C8H8N2O B13907208 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a hydroxymethyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include signal transduction pathways, such as the inhibition of kinase activity, leading to downstream effects on cellular processes .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrrolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is unique due to its specific substitution at the fourth position with a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the design of novel pharmaceuticals and research chemicals .
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
1H-pyrrolo[3,2-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-4,9,11H,5H2 |
InChI 键 |
VFXBRYJIFOOGTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=NC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)






![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)



![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
